![molecular formula C14H15FN4O3 B2758286 (3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-98-0](/img/structure/B2758286.png)
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In a study, 94 derivatives of a similar compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, were designed and synthesized to evaluate their inhibitory activities against BRD4 . The specific synthesis process of “(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers.Scientific Research Applications
- This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its inhibitory effects on cancer cell growth, particularly in breast cancer subtypes . Further investigations are needed to understand its mechanism of action and optimize its efficacy.
- BET proteins play a crucial role in gene regulation. Some derivatives of this compound have been evaluated for their inhibitory activities against BRD4, a member of the BET protein family. BRD4 inhibitors are being explored as potential therapeutics for cancer, inflammation, and other diseases .
- The crystal structure of the related compound 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol has been determined by single crystal X-ray diffraction. Such analyses provide insights into molecular conformations, intermolecular interactions, and potential binding sites for drug design .
- Researchers have used computational methods (such as DFT calculations) to optimize the structure of this compound. Understanding its electronic properties and spatial arrangement can aid in designing pharmacophores for drug discovery .
- Investigating the compound’s effects on specific cellular pathways (e.g., epigenetic regulation, kinase inhibition) can reveal its potential therapeutic applications. High-throughput screening assays can identify its interactions with various protein targets .
- Scientists have synthesized derivatives of this compound to explore structure-activity relationships (SAR). By modifying functional groups, they aim to enhance potency, selectivity, and pharmacokinetic properties .
- Considering the structural similarity of this compound to known drugs, researchers may explore repurposing it for other indications. Computational tools can predict potential off-target effects and guide repurposing efforts .
Anticancer Properties
Bromodomain and Extra-Terminal (BET) Inhibition
Crystal Structure Analysis
Pharmacophore Development
Biological Activity Screening
Chemical Biology and Medicinal Chemistry
Drug Repurposing
Mechanism of Action
In a study, a compound DDT26, which is a derivative of a similar compound, exhibited potent inhibitory effect on BRD4 . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Further, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKGNCWSPOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.